2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

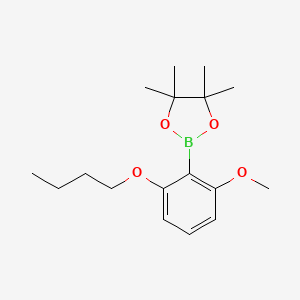

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with a butoxy group at the 2-position and a methoxy group at the 6-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications. The butoxy group introduces steric bulk and lipophilicity, which can influence solubility and interaction with biological targets .

Biological Activity

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1204580-83-5) is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to the dioxaborolane class and is characterized by its unique structural features which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that boron compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance:

- Inhibition of Tumor Growth : Research has shown that boron compounds can interfere with cell signaling pathways involved in tumor growth and metastasis.

- Synergistic Effects : When combined with other therapeutic agents such as chemotherapeutics or immunotherapies, dioxaborolanes may enhance the efficacy of treatment protocols .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit enzymes like proteasomes or kinases that are overactive in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells leading to apoptosis.

- Targeting Specific Receptors : It may interact with specific cellular receptors involved in cell growth and differentiation .

Case Studies

Several case studies have highlighted the effectiveness of boron compounds in clinical settings:

- Study on Boron Compounds in Cancer Therapy :

- Combination Therapy Studies :

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Basic: What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

Answer:

The compound is synthesized via direct borylation of the phenolic precursor or Suzuki-Miyaura coupling using palladium catalysts. Key parameters include:

- Temperature : Reactions typically proceed at 0–25°C to minimize boronate ester hydrolysis.

- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances cross-coupling efficiency .

- Moisture control : Anhydrous solvents (e.g., THF) and inert atmospheres (argon) are critical .

- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) gradients. Yields range from 60–85% depending on substrate steric hindrance .

Q. Basic: Which analytical techniques are most effective for characterizing the structural integrity of this boronic ester?

Answer:

- ¹H/¹³C/¹¹B NMR : Confirm boronate ester formation (¹¹B NMR δ ~30 ppm) and aryl substitution patterns .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 333.2074) .

- FT-IR : Detect B-O (1340–1310 cm⁻¹) and aryl ether (1250 cm⁻¹) stretches .

- HPLC-UV : Assess purity (>98%) using C18 columns and 254 nm detection .

Q. Advanced: How can researchers optimize cross-coupling reactions involving this dioxaborolane derivative when encountering low catalytic efficiency?

Answer:

- Catalyst screening : Test PdCl₂(dppf) or Ir(ppy)₃ for photoredox applications .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions.

- Additives : K₃PO₄ or Cs₂CO₃ enhances transmetalation rates .

- Kinetic studies : Use in situ NMR or GC-MS to identify rate-limiting steps and adjust reaction time (12–24 h) .

Q. Advanced: What methodological approaches resolve contradictions in reported solvent effects on this compound’s stability during storage?

Answer:

- Controlled stability studies : Store samples in DCM, THF, and toluene under argon at –20°C, 4°C, and RT. Monitor degradation via HPLC at 0, 7, 30 days .

- Degradation analysis : Identify byproducts (e.g., boronic acids) via LC-MS and correlate with solvent polarity .

- Replicate studies : Use standardized protocols (e.g., fixed water content) to isolate variables causing discrepancies .

Q. Advanced: How can computational modeling predict the reactivity of this borolane in novel C-H borylation reactions?

Answer:

- DFT calculations : Model transition states (TS) for C-B bond formation using Gaussian08. Compare activation energies with experimental yields .

- Electrostatic potential maps : Predict regioselectivity in aromatic borylation (e.g., para vs. ortho substitution) .

- Validation : Benchmark against analogous compounds (e.g., 2-fluoro derivatives) to refine computational parameters .

Q. Methodological: What experimental design considerations are critical when studying thermal decomposition pathways?

Answer:

- Thermogravimetric analysis (TGA) : Profile weight loss at 2–10°C/min under N₂/O₂ to mimic oxidative vs. inert conditions .

- Isolation of intermediates : Use flash chromatography to separate decomposition products (e.g., boronic acids or phenolic byproducts) .

- In situ FT-IR : Track B-O bond cleavage (1340 cm⁻¹ peak reduction) during heating .

Q. Advanced: How do researchers address contradictory reports on this compound’s catalytic efficiency in diverse reaction systems?

Answer:

- Cross-validation : Replicate protocols using identical catalysts (e.g., Pd(OAc)₂), solvents, and substrates .

- Control experiments : Test for trace metal contaminants (e.g., Cu, Fe) that may inadvertently catalyze side reactions .

- Meta-analysis : Compare literature data with attention to reaction scale (mmol vs. µmol), which impacts mixing efficiency .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : The target compound’s 2-butoxy and 6-methoxy substituents create ortho-disubstitution, increasing steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl derivative ). This may reduce reactivity in cross-coupling reactions but improve metabolic stability in drug design.

- Electronic Effects : Electron-donating groups (e.g., methoxy, butoxy) enhance boronate stability but may slow transmetalation in Suzuki reactions compared to electron-withdrawing substituents (e.g., chlorine in ).

Reactivity and Stability

- Hydrolysis Resistance : Bulky substituents (e.g., butoxy) hinder hydrolysis of the boronate ester, enhancing shelf-life compared to less hindered analogs .

- Cross-Coupling Efficiency : The dichloro-dimethoxy analog demonstrated efficacy in synthesizing indazole-carboxylates via Suzuki coupling (62% yield), suggesting that electron-withdrawing groups may improve reactivity despite steric challenges.

Preparation Methods

General Synthetic Strategy for Dioxaborolanes

Dioxaborolanes are typically synthesized via esterification of boronic acids with pinacol (1,2-diol). For 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the target structure implies a phenyl ring substituted with methoxy and butoxy groups at the 6- and 2-positions, respectively, bonded to a boronate ester (Fig. 1) . The synthetic pathway involves:

-

Preparation of 2-butoxy-6-methoxyphenylboronic acid.

-

Esterification with pinacol under anhydrous conditions.

Key challenges include minimizing hydrolysis of the boronic acid intermediate and ensuring regioselective substitution on the phenyl ring.

Stepwise Synthesis and Reaction Optimization

Preparation of 2-Butoxy-6-methoxyphenylboronic Acid

The boronic acid precursor is synthesized via a Miyaura borylation reaction, where a brominated aromatic substrate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For this compound:

-

Starting material : 2-bromo-1-butoxy-3-methoxybenzene.

-

Catalyst : Pd(dppf)Cl₂.

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

-

Conditions : 80–100°C under nitrogen for 12–24 hours.

The reaction proceeds via transmetallation, forming the boronic acid after acidic workup.

Esterification with Pinacol

The boronic acid is reacted with pinacol in a Dean-Stark apparatus to remove water and drive the equilibrium toward ester formation :

-

Solvent : Toluene or dichloromethane.

Reaction Conditions and Optimization

Critical parameters for maximizing yield and purity include:

Side Reactions :

-

Hydrolysis of boronic acid to phenol under moisture exposure.

Purification and Characterization

Purification Techniques

-

Distillation : For large-scale synthesis, fractional distillation under reduced pressure isolates the product (bp ~160–170°C) .

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes unreacted pinacol and boronates .

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.2–1.6 (m, butoxy CH₂), 3.8 (s, OCH₃), 6.5–7.2 (aromatic H) .

-

¹¹B NMR : Singlet at ~30 ppm, confirming boronate formation.

-

IR : B-O stretch at 1,320–1,370 cm⁻¹.

Comparative Analysis of Synthetic Routes

Properties

IUPAC Name |

2-(2-butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO4/c1-7-8-12-20-14-11-9-10-13(19-6)15(14)18-21-16(2,3)17(4,5)22-18/h9-11H,7-8,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXFPKREMSPIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718753 | |

| Record name | 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-83-5 | |

| Record name | 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.